molecular formula C16H14N4O2S B2541561 (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173374-14-5

(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2541561
CAS No.: 1173374-14-5
M. Wt: 326.37
InChI Key: MEPPXCPAWVYPSK-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide features a benzo[d]thiazole core fused with a pyrazole carboxamide moiety via an E-configuration imine linkage. Key structural attributes include:

  • A 6-methoxy group on the benzo[d]thiazole ring, which may enhance solubility and electronic effects.
  • A 1-methyl-1H-pyrazole-5-carboxamide group, contributing hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-4-9-20-12-6-5-11(22-3)10-14(12)23-16(20)18-15(21)13-7-8-17-19(13)2/h1,5-8,10H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPPXCPAWVYPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a carboxamide functional group. The presence of the methoxy and propynyl groups enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound often act through multiple pathways:

  • Inhibition of Protein Kinases : Many benzothiazole derivatives have been shown to inhibit various protein kinases, which play critical roles in cell signaling and proliferation.
  • Antioxidant Activity : These compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Activity : The benzothiazole scaffold is known for its antimicrobial effects against a range of pathogens.

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

Activity IC50/EC50 Values Reference
Antiproliferative16.23 μM (U937 cells)
AntimicrobialIC50 0.25 μg/mL (S. aureus)
AntioxidantNot specified
CytotoxicityIC50 < 10 μM (various lines)

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : One study highlighted that derivatives with the benzothiazole structure exhibited significant antiproliferative effects on cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Studies : Another research focused on the antimicrobial properties of benzothiazole derivatives, demonstrating potent activity against Gram-positive bacteria, notably Staphylococcus aureus, with low micromolar concentrations required for inhibition .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of benzothiazole-based compounds:

  • Modifications on the benzothiazole ring significantly affect the biological activity, particularly in enhancing cytotoxicity against cancer cells .
  • The introduction of electron-donating groups at specific positions has been correlated with increased potency against various targets, including kinases and bacterial enzymes .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Effects : The benzo[d]thiazole moiety is frequently associated with antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and have antifungal effects.
  • Anticancer Properties : Compounds containing pyrazole and thiazole rings have been investigated for their potential to inhibit cancer cell proliferation. Their mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis .
  • Anti-inflammatory Activity : The presence of specific functional groups in this compound may contribute to anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models .

Case Studies

Several studies have explored the applications of similar compounds:

StudyFindings
Synthesis of Novel Substituted PyrazolesInvestigated the anticancer activity of substituted pyrazoles, revealing significant cytotoxic effects against various cancer cell lines .
Antimicrobial Activity of Benzothiazole DerivativesDemonstrated that benzothiazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
Molecular Docking StudiesEvaluated the binding affinity of compounds to specific protein targets related to cancer and inflammation, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carbohydrazide Derivatives

Compounds such as N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide () and 3-(3-ethoxyphenyl)-N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide () differ in two key aspects:

Substituent Effects :

  • ’s thienyl group introduces sulfur-mediated electronic effects, whereas ’s 3-ethoxyphenyl group adds steric bulk and lipophilicity.
  • The methoxy vs. ethoxy substituents on the phenyl ring modulate electron-donating properties and solubility .

Benzo[d]thiazole-Containing Analogues

  • STING Agonist (Compound 35, ): Features a hydroxypropoxy-substituted benzo[d]thiazole linked to imidazopyridine and oxazole groups. Unlike the target compound, this structure includes a hydroxypropoxy chain, which may improve aqueous solubility, and a carbamoyl group for enhanced binding affinity.
  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (): Contains an allyl group instead of propargyl.

Thiazolecarboxamide Derivatives ()

Examples like N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide lack the fused benzo[d]thiazole system. Key differences include:

  • Simpler Thiazole Core : Reduces aromatic stacking interactions but improves synthetic accessibility.
  • Chlorophenyl and Pyridinyl Groups : Introduce halogen-bonding and π-π interactions, which may enhance target binding but reduce metabolic stability compared to the methoxy-propargyl-benzo[d]thiazole framework .

Triazole-Thione Derivatives ()

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione features a triazole-thione core with chlorophenyl substituents. While structurally distinct, its hydrogen-bonding network (N–H···S, O–H···S) offers insights into how similar interactions in the target compound might influence crystallinity or solubility .

Structural and Functional Comparison Table

Compound Class Key Features Potential Advantages/Limitations Reference
Pyrazole-Carbohydrazide Carbohydrazide linkage, thienyl/ethoxyphenyl substituents Enhanced electronic effects; lower metabolic stability
STING Agonist Hydroxypropoxy-benzo[d]thiazole, oxazole groups High solubility; immunomodulatory activity
Thiazolecarboxamide Non-fused thiazole, chlorophenyl/pyridinyl groups Synthetic simplicity; halogen-bonding capability
Triazole-Thione Triazole-thione core, chlorophenyl substituents Strong hydrogen bonding; limited bioavailability
Target Compound Propargyl-benzo[d]thiazole, pyrazole carboxamide Click chemistry potential; balanced solubility

Key Insights and Implications

  • Substituent Effects : The propargyl group in the target compound offers unique reactivity for bioconjugation, while the methoxy group balances solubility and electronic donation.
  • Core Structure : The fused benzo[d]thiazole system may enhance binding affinity compared to simpler thiazoles but could complicate synthesis.
  • Therapeutic Potential: Structural parallels with STING agonists () suggest possible immunomodulatory applications, warranting further pharmacological studies .

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted benzo[d]thiazole precursors and pyrazole-carboxamide derivatives. For example, analogous compounds (e.g., pyrazole-thiazole hybrids) have been synthesized using reflux conditions in ethanol or DMF with catalysts like acetic acid or triethylamine to promote imine formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) is critical to isolate the E-isomer preferentially . Optimization of reaction time, solvent polarity, and stoichiometry of reactants (e.g., 1:1 molar ratio of benzo[d]thiazole to pyrazole-carboxamide) can improve yields beyond 60% .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the methoxy group (δ3.84.0\delta \sim3.8–4.0 ppm), propynyl protons (δ2.53.0\delta \sim2.5–3.0 ppm), and the E-configuration of the imine bond (δ8.59.0\delta \sim8.5–9.0 ppm for the thiazole-proton) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C17_{17}H15_{15}N3_3O2_2S: 341.09) .

Q. How can preliminary structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer : Begin by synthesizing analogs with modifications to the propynyl, methoxy, or pyrazole groups. For instance, replacing the propynyl group with alkyl chains or halogens can reveal steric/electronic effects on bioactivity. Biological assays (e.g., enzyme inhibition, cytotoxicity) should be conducted in parallel. Data from similar benzo[d]thiazole derivatives suggest that the methoxy group enhances metabolic stability, while the propynyl moiety may influence target binding affinity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding data for this compound?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects in docking studies. To address this:

  • Perform molecular dynamics simulations (AMBER or GROMACS) with explicit solvent models to refine binding poses .
  • Validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic data .
  • Re-optimize docking parameters (e.g., grid box size, ligand flexibility) based on crystallographic data of related targets .

Q. How can the metabolic stability of this compound be improved without compromising target affinity?

  • Methodological Answer :

  • Isotope Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., methoxy or propynyl groups) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the pyrazole-carboxamide as an ester prodrug, which is hydrolyzed in vivo to the active form .
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .

Q. What experimental approaches are recommended to investigate the E/Z isomerization of the imine bond under physiological conditions?

  • Methodological Answer :

  • Dynamic HPLC : Monitor isomerization kinetics at 37°C in phosphate buffer (pH 7.4) using a chiral stationary phase .
  • NMR Titration : Track chemical shift changes of the imine proton under varying pH/temperature conditions .
  • Circular Dichroism (CD) : Detect conformational changes in the presence of serum proteins to assess isomer stability in biological media .

Q. How should researchers address low reproducibility in synthetic yields across different laboratories?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent purity, stirring rate) impacting yield .
  • Flow Chemistry : Implement continuous-flow reactors to standardize reaction conditions (residence time, temperature) and improve scalability .
  • Interlab Validation : Share detailed protocols (e.g., catalyst batch, drying time for intermediates) through collaborative networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.